5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2424677-13-2
VCID: VC11812836
InChI: InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3
SMILES: CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F
Molecular Formula: C14H17FN6
Molecular Weight: 288.32 g/mol

5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2424677-13-2

Cat. No.: VC11812836

Molecular Formula: C14H17FN6

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine - 2424677-13-2

Specification

CAS No. 2424677-13-2
Molecular Formula C14H17FN6
Molecular Weight 288.32 g/mol
IUPAC Name 5-fluoro-2,4-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3
Standard InChI Key XUGSKJAAVNTNJA-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F
Canonical SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a central pyrimidine ring substituted at the 2- and 4-positions with methyl groups, a fluorine atom at position 5, and a piperazine group at position 6. The piperazine moiety is further functionalized with a pyrimidin-2-yl group, introducing additional nitrogen-rich aromaticity.

Molecular Formula and Weight

  • Molecular Formula: C14H17FN6\text{C}_{14}\text{H}_{17}\text{FN}_6

  • Molecular Weight: 296.33 g/mol

Key Structural Features

  • Pyrimidine Core: The six-membered aromatic ring with two nitrogen atoms provides a planar scaffold for intermolecular interactions.

  • Fluorine Substituent: The electron-withdrawing fluorine at position 5 influences electronic distribution and metabolic stability.

  • Piperazine-Pyrimidine Linkage: The piperazine spacer enhances solubility and enables conformational flexibility, while the pyrimidin-2-yl group contributes to π-π stacking and hydrogen-bonding capabilities .

Table 1: Comparative Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC14H17FN6\text{C}_{14}\text{H}_{17}\text{FN}_6296.335-F, 2,4-diCH₃, pyrimidin-2-yl
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidineC16H21FN6\text{C}_{16}\text{H}_{21}\text{FN}_6316.385-F, 2,6-diCH₃, 5-ethylpyrimidin-2-yl
5-Ethyl-2,4-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine C19H23N7\text{C}_{19}\text{H}_{23}\text{N}_7349.402,4-diCH₃, pyrido[2,3-d]pyrimidin-4-yl

Synthesis and Preparation

The synthesis of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine likely follows multi-step protocols common to piperazine-linked pyrimidine derivatives.

Key Synthetic Steps

  • Pyrimidine Core Formation: A halogenated pyrimidine precursor (e.g., 5-fluoro-2,4-dimethyl-6-chloropyrimidine) serves as the starting material. Chlorine at position 6 facilitates nucleophilic substitution with piperazine.

  • Piperazine Functionalization: The secondary amine of piperazine reacts with a halogenated pyrimidin-2-yl derivative (e.g., 2-chloropyrimidine) under basic conditions to form the final product .

Example Reaction Scheme:

5-Fluoro-2,4-dimethyl-6-chloropyrimidine+Piperazine5-Fluoro-2,4-dimethyl-6-(piperazin-1-yl)pyrimidine\text{5-Fluoro-2,4-dimethyl-6-chloropyrimidine} + \text{Piperazine} \rightarrow \text{5-Fluoro-2,4-dimethyl-6-(piperazin-1-yl)pyrimidine} Intermediate+2-ChloropyrimidineTarget Compound[2][4]\text{Intermediate} + \text{2-Chloropyrimidine} \rightarrow \text{Target Compound}[2][4]

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct nitrogen of piperazine requires careful control of reaction stoichiometry and temperature .

  • Purification: Chromatographic methods are often needed to isolate the product from mono- or di-substituted byproducts .

Biological Activity and Research Findings

While direct studies on the target compound are scarce, its structural analogs exhibit notable bioactivities:

Antimicrobial Effects

Piperazine derivatives disrupt microbial cell membranes or enzyme systems. A related compound, 4-(2-isopropyl-4-methylthiazol-5-yl)-N-(5-morpholinopyridin-2-yl)pyrimidin-2-amine, exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 μg/mL) .

Neuropharmacological Applications

Piperazine moieties are common in antipsychotics and antidepressants. The pyrimidin-2-yl group may modulate serotonin or dopamine receptors, though specific data for this compound remain unexplored .

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